![molecular formula C12H19NO3 B2875175 tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate CAS No. 2243507-85-7](/img/structure/B2875175.png)
tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrroles are typically synthesized via the Paal-Knorr Pyrrole Synthesis . The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrroles can be synthesized through various methods, including the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrroles can undergo a variety of reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . The tert-butyl group can also undergo reactions, such as non-directed catalytic hydroxylation of sterically congested primary C−H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the pyrrole ring and the tert-butyl group. For example, tert-butyl alcohol, a related compound, is a colorless solid that is miscible with water, ethanol, and diethyl ether .Aplicaciones Científicas De Investigación
Efficient Synthesis Processes
An efficient and scalable synthesis process for a closely related compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, demonstrates its importance as a pharmacologically significant intermediate. This process utilizes KMnO_4 mediated oxidative cleavage, showcasing the compound's role in streamlined, high-yield, and commercially viable synthetic routes (Bahekar et al., 2017).
Asymmetric Synthesis and Catalysis
Research into asymmetric synthesis strategies for N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization reveals the compound's utility in producing high-purity, enantiomerically enriched molecules. This work underscores its application in the development of chirally pure compounds for pharmaceutical research (Chung et al., 2005).
Novel Synthesis Methods
A one-step continuous flow synthesis method for pyrrole-3-carboxylic acids, starting from tert-butyl acetoacetates, illustrates innovative approaches to synthesizing complex molecules. This method employs in situ hydrolysis, highlighting the compound's role in facilitating efficient, novel synthetic pathways (Herath & Cosford, 2010).
Advanced Material Synthesis
Efforts in synthesizing highly functionalized 2-pyrrolidinone derivatives, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, showcase the compound's relevance in creating novel materials. These derivatives are instrumental in synthesizing a new series of macrocyclic Tyk2 inhibitors, indicating the compound's application in developing targeted therapeutic agents (Sasaki et al., 2020).
Multicomponent Reaction Systems
Studies on palladium-catalyzed three-component reactions involving tert-butylamine, propargyl carbonates, and isocyanides or water, leading to the synthesis of aminopyrroles and bicyclic analogues, exemplify the compound's utility in complex, multicomponent reaction systems. Such research advances the synthesis of polysubstituted aminopyrroles, contributing to diverse areas of chemical research (Qiu, Wang, & Zhu, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for this compound would likely depend on its specific applications. For instance, in the field of lithium-ion batteries, there is ongoing research into the use of organic electrode materials due to their high power density, simple and easy availability of raw materials, and environmental friendliness .
Propiedades
IUPAC Name |
tert-butyl 3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCXFHAYSWYBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243507-85-7 |
Source


|
| Record name | tert-butyl 3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)
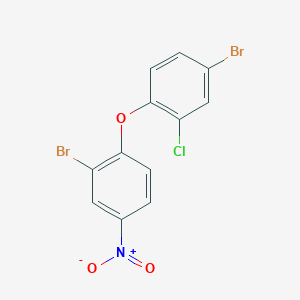
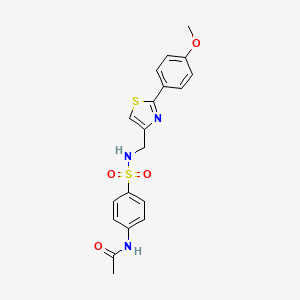
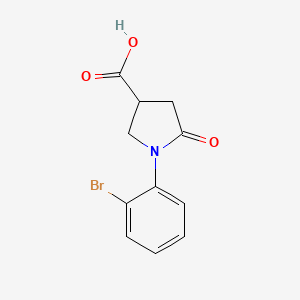
![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)

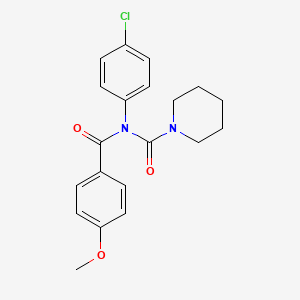
![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)
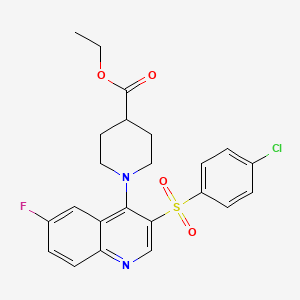

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2875109.png)
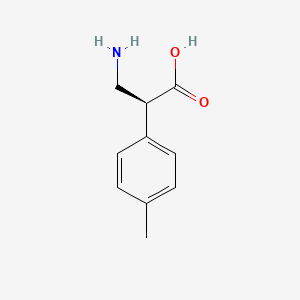
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2875111.png)
![3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875114.png)
